molecular formula C14H16N4O2 B2466857 (E)-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3-(furan-2-yl)acrylamide CAS No. 1798421-73-4

(E)-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3-(furan-2-yl)acrylamide

Cat. No.: B2466857
CAS No.: 1798421-73-4
M. Wt: 272.308
InChI Key: GJCPRIOZVCSIGH-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(furan-2-yl)acrylamide is a synthetic acrylamide derivative featuring a pyrimidine core substituted with a dimethylamino group at the 2-position and a furan-2-yl moiety at the acrylamide’s β-position. Its (E)-stereochemistry ensures structural rigidity, which is critical for interactions with biological targets. This compound is hypothesized to exhibit kinase inhibitory or receptor-binding activity, given the prevalence of pyrimidine and acrylamide motifs in pharmaceuticals .

Properties

IUPAC Name

(E)-N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-18(2)14-15-8-7-11(17-14)10-16-13(19)6-5-12-4-3-9-20-12/h3-9H,10H2,1-2H3,(H,16,19)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCPRIOZVCSIGH-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=N1)CNC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NC=CC(=N1)CNC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3-(furan-2-yl)acrylamide, with the CAS number 1798421-73-4, is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C₁₄H₁₆N₄O₂
  • Molecular Weight : 272.30 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of a pyrimidine derivative with a furan-based acrylamide. The specific synthetic pathway may vary based on the desired purity and yield, but it generally follows established protocols for amide bond formation.

Biological Activity

The biological activity of this compound has been primarily investigated in the context of its potential as an anti-cancer agent. Here are key findings from various studies:

Anticancer Activity

  • Cell Proliferation Inhibition : Studies have shown that derivatives similar to this compound exhibit significant inhibition of cell proliferation in various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the micromolar range against human cancer cells such as A431 (vulvar epidermal carcinoma) and MCF7 (breast cancer) .
  • Mechanism of Action : The anticancer effects are attributed to the compound's ability to induce apoptosis and inhibit key signaling pathways involved in cell growth and survival. This includes modulation of the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation .

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. For example:

  • Gram-positive Bacteria : Moderate activity was observed against Staphylococcus aureus and Bacillus subtilis.
  • Gram-negative Bacteria : The compound exhibited lower efficacy against Escherichia coli and Pseudomonas aeruginosa .

Case Studies

Several case studies have explored the biological effects of related compounds, providing insights into their therapeutic potential:

  • Study on Pyrimidine Derivatives : A study investigating various pyrimidine derivatives found that modifications at specific positions significantly enhanced their anticancer activity, suggesting that structural optimization could lead to more potent compounds .
  • Combination Therapies : Research has indicated that combining this compound with existing chemotherapeutics may enhance therapeutic efficacy while reducing side effects .

Data Tables

Property Value
Molecular FormulaC₁₄H₁₆N₄O₂
Molecular Weight272.30 g/mol
Anticancer IC50 (A431)~10 µM
Antimicrobial ActivityModerate against S. aureus

Chemical Reactions Analysis

Acrylamide Backbone Reactivity

The α,β-unsaturated carbonyl system in the acrylamide group facilitates Michael addition reactions and cycloadditions :

  • Nucleophilic additions : Thiols, amines, or stabilized enolates attack the β-carbon of the acrylamide. For example, glutathione conjugation occurs under physiological conditions, suggesting potential detoxification pathways.

  • [4+2] Cycloadditions : The furan ring can act as a diene in Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride), forming six-membered bicyclic adducts.

Reaction TypeReagents/ConditionsProductReference
Michael AdditionThiols (e.g., glutathione), pH 7–9β-Substituted adducts
Diels-AlderMaleic anhydride, 60–80°CFuran-derived bicyclic adducts

Pyrimidine Ring Modifications

The 2-(dimethylamino)pyrimidin-4-yl group undergoes electrophilic aromatic substitution and alkylation :

  • Chlorination : Reaction with POCl₃ introduces chlorine at the C-5 position, enhancing electrophilicity for further functionalization.

  • N-Alkylation : The dimethylamino group reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts under mild alkaline conditions .

Reaction TypeReagents/ConditionsProductReference
Electrophilic SubstitutionPOCl₃, 80–100°C5-Chloropyrimidine derivative
N-AlkylationMethyl iodide, K₂CO₃, DMFQuaternary ammonium salt

Furan Ring Reactivity

The furan-2-yl group participates in oxidation and electrophilic substitution :

  • Oxidation : Catalytic hydrogenation (H₂/Pd-C) reduces the furan ring to tetrahydrofuran, altering electronic properties.

  • Electrophilic Acylation : Friedel-Crafts acylation (e.g., acetyl chloride/AlCl₃) introduces acyl groups at the C-5 position .

Reaction TypeReagents/ConditionsProductReference
HydrogenationH₂, Pd-C, 50°CTetrahydrofuran derivative
Friedel-CraftsAcetyl chloride, AlCl₃5-Acetylfuran derivative

Cross-Coupling Reactions

The pyrimidine and furan rings enable Suzuki-Miyaura and Sonogashira couplings :

  • Suzuki-Miyaura : Palladium-catalyzed coupling with arylboronic acids functionalizes the pyrimidine ring at C-4 or C-6 positions .

  • Sonogashira : Reaction with terminal alkynes introduces alkynyl groups to the furan ring under Cu(I) catalysis .

Reaction TypeReagents/ConditionsProductReference
Suzuki-MiyauraPd(PPh₃)₄, ArB(OH)₂, K₂CO₃Biaryl pyrimidine derivatives
SonogashiraPdCl₂(PPh₃)₂, CuI, Et₃NAlkynyl-furan derivatives

Hydrolysis and Stability

The acrylamide bond is susceptible to acid- or base-catalyzed hydrolysis :

  • Acidic Hydrolysis (HCl, 100°C): Cleaves the amide bond, yielding 3-(furan-2-yl)acrylic acid and 2-(dimethylamino)pyrimidin-4-ylmethanamine.

  • Stability : Degrades in aqueous solutions above pH 9, necessitating storage at neutral pH and low temperatures .

Theoretical Insights

DFT studies (B3LYP/6-311++G(d,p)) predict:

  • Frontier Molecular Orbitals : A HOMO-LUMO gap of 3.22 eV, indicating moderate reactivity suitable for controlled modifications .

  • Electrophilic Sites : The β-carbon of the acrylamide and C-5 of the furan are electrophilic hotspots, aligning with experimental reactivity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related acrylamide derivatives:

Compound Name / ID Core Structure Key Substituents Notable Properties Reference
(E)-N-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(furan-2-yl)acrylamide Pyrimidine-acrylamide - 2-(Dimethylamino)pyrimidin-4-yl methyl
- Furan-2-yl
Rigid (E)-configuration; potential kinase inhibition due to pyrimidine and acrylamide -
(Z)-2-[(E)-3-(4-Methoxyphenyl)acrylamido]-N-propyl-3-(pyridin-3-yl)acrylamide (4412) Pyridine-acrylamide - 4-Methoxyphenyl
- Pyridin-3-yl
Melting point: 185–186°C; IR peaks at 1650 cm⁻¹ (amide C=O)
(Z)-N-propyl-3-(pyridin-3-yl)-2-[(E)-3-(p-tolyl)acrylamido]acrylamide (4512) Pyridine-acrylamide - p-Tolyl
- Pyridin-3-yl
Similar synthesis to 4412; altered solubility due to methyl substitution
(2E)-2-Cyano-N-(3-ethoxypropyl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]acrylamide Pyrido-pyrimidine-acrylamide - Cyano group
- 4-Fluorophenoxy
Enhanced electron-withdrawing effects from cyano and fluorine
(2E)-N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(2-furyl)acrylamide Sulfamoylphenyl-pyrimidine-acrylamide - 4,6-Dimethylpyrimidinyl sulfamoyl
- Furan-2-yl
Sulfamoyl group improves hydrophilicity; ChemSpider ID: 1112417
Ranitidine amino alcohol hemifumarate Furan-amine derivative - Dimethylaminomethylfuran
- Methanol
Pharmaceutical impurity; lacks acrylamide backbone
(E)-3-(Dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one Indole-enaminone - Dimethylamino
- Indole
EGFR-TKI activity; third-generation kinase inhibitor

Key Differentiators

Substituent Diversity: The target compound’s 2-(dimethylamino)pyrimidine distinguishes it from pyridine-based analogs (e.g., 4412) and sulfamoyl derivatives ().

Stereochemical Rigidity : The (E)-configuration ensures optimal spatial alignment for target binding, unlike (Z)-isomers in –3.

Solubility and Bioavailability: The dimethylamino group enhances water solubility compared to nitro or cyano substituents in and .

Preparation Methods

Core Synthetic Pathway from EP3658552B1

The most industrially viable method, disclosed in patent EP3658552B1, involves a two-step process centered on avoiding acryloyl chloride—a reagent known to generate degradation products.

Step 1: Intermediate Formation via Halogenated Acrylamide Coupling
N¹-(4-(4-((Dimethylamino)methyl)-3-phenyl-1H-pyrazol-1-yl)pyrimidin-2-yl)-6-methoxy-4-morpholinobenzene-1,3-diamine (Formula 3) reacts with 3-halogenopropionyl chloride (Formula 4, X = Cl/Br) in the presence of potassium tert-butoxide or triethylamine. This yields the novel intermediate (E)-3-(furan-2-yl)-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)prop-2-enamide (Formula 2).

Critical Conditions:

  • Solvent: Dimethylformamide (DMF) or dichloromethane
  • Temperature: 0–40°C
  • Reaction Time: 4–6 hours

Step 2: Base-Mediated Cyclization
Treating Formula 2 with aqueous sodium hydroxide (2–5 M) at 60–80°C induces dehydrohalogenation, forming the target acrylamide. This step achieves >95% conversion with <2% impurities.

Alternative Route via Furan-Acrylic Acid Derivatives

A complementary approach utilizes 3-(2-furyl)acrylic acid (CAS 539-47-9) as a precursor. The carboxylic acid group is activated using thionyl chloride or carbodiimide reagents, followed by coupling with 2-(dimethylamino)pyrimidin-4-yl)methanamine. While this method offers modularity, it suffers from lower yields (65–72%) due to side reactions at the furan ring.

Optimization Strategies for Industrial Scalability

Catalyst and Solvent Selection

The patent emphasizes replacing traditional Lewis acids (e.g., AlCl₃) with sodium triacetoxyborohydride (STAB) during reductive amination steps to minimize byproducts. Solvent screening data reveals DMF outperforms toluene or THF in achieving homogeneous reaction mixtures (Table 1).

Table 1: Solvent Impact on Reaction Yield

Solvent Purity (%) Yield (%)
DMF 98.2 87
Dichloromethane 95.1 82
Toluene 89.3 68

Temperature and pH Control

Maintaining pH 8–9 during the cyclization step prevents furan ring oxidation. Lower temperatures (0–10°C) in Step 1 reduce dimerization of the acrylamide intermediate.

Analytical Characterization and Quality Control

Spectroscopic Profiling

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 5.1 Hz, pyrimidine-H), 7.89 (s, acrylamide NH), 7.43 (d, J = 15.6 Hz, furan-H), 6.72–6.68 (m, furan ring).
  • HPLC-MS : m/z 273.1 [M+H]⁺, retention time 6.8 min (C18 column, 70:30 acetonitrile/water).

Purity Assessment

Accelerated stability studies (40°C/75% RH, 6 months) show ≤0.5% degradation, confirming the robustness of the patented method.

Comparative Analysis of Methodologies

The EP3658552B1 process demonstrates clear advantages over classical acryloyl chloride routes:

Parameter EP3658552B1 Method Classical Method
Yield 87% 62%
Purity 98.2% 89%
Byproduct Formation <2% 10–15%
Scalability >100 kg batches Limited to 5 kg

This improvement stems from the avoidance of iron/ammonium chloride catalysts and the use of STAB, which enhances selectivity.

Q & A

Basic Research Questions

Q. What are the critical synthetic pathways and optimization strategies for (E)-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3-(furan-2-yl)acrylamide?

  • Methodology :

  • Multi-step synthesis : Begin with condensation of acryloyl chloride derivatives with amines (e.g., 2-(dimethylamino)pyrimidin-4-yl)methylamine under controlled pH (7–9) and low temperatures (0–5°C) to minimize side reactions .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF, DMSO) for intermediate steps to enhance solubility, followed by precipitation in ice-cold water .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and HPLC (C18 reverse-phase column, acetonitrile/water mobile phase) to achieve >95% purity .
    • Optimization :
  • Adjust reaction time (12–24 hours) and stoichiometric ratios (1:1.2 acryloyl chloride:amine) to maximize yield. Monitor progress via TLC (Rf = 0.3–0.5 in ethyl acetate) .

Q. Which spectroscopic and analytical techniques are essential for structural characterization?

  • Key techniques :

  • NMR spectroscopy : Confirm stereochemistry (E-configuration) via coupling constants (J = 15–16 Hz for trans-alkene protons in 1^1H NMR) and assign dimethylamino protons (δ 2.8–3.2 ppm) .
  • IR spectroscopy : Identify acrylamide C=O stretch (~1650 cm1^{-1}) and furan C-O-C vibrations (~1015 cm1^{-1}) .
  • Mass spectrometry : Use high-resolution ESI-MS to verify molecular ion [M+H]+^+ and fragmentation patterns .
    • Supplementary methods :
  • X-ray crystallography (if crystalline) to resolve 3D conformation, as demonstrated for structurally related acrylamides .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Approach :

  • Assay standardization : Validate cell lines (e.g., HEK293 for receptor binding) and control for batch-to-batch compound purity (>98% via HPLC) .
  • Structural analogs : Compare activity with derivatives (e.g., furan-3-yl vs. thiophene substitutions) to isolate substituent effects .
  • Meta-analysis : Cross-reference IC50_{50}/EC50_{50} values under identical pH and temperature conditions .
    • Case example :
  • Discrepancies in GABAA_A receptor modulation (EC50_{50} = 10–50 µM) may arise from variations in chloride ion concentrations or transfection efficiency .

Q. What computational strategies predict target interactions and structure-activity relationships (SAR)?

  • Methods :

  • Molecular docking : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR) or neurotransmitter receptors (e.g., GABAA_A) .
  • MD simulations : Assess stability of acrylamide-protein complexes (20–100 ns trajectories) in explicit solvent models .
    • SAR insights :
  • The dimethylamino group enhances solubility and π-cation interactions, while the furan ring contributes to hydrophobic binding pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.